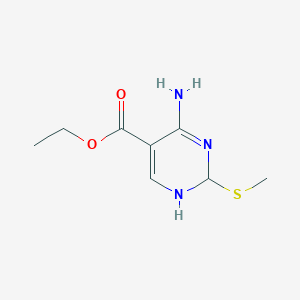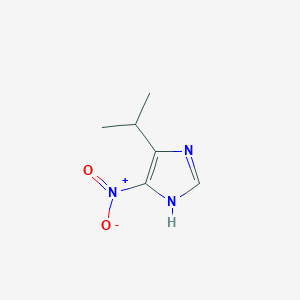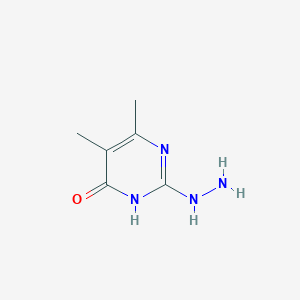![molecular formula C10H9F2NO3 B1418308 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid CAS No. 1153935-43-3](/img/structure/B1418308.png)
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid
Descripción general
Descripción
“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a chemical compound with the molecular formula C10H9F2NO3 . It is a white crystalline powder . The CAS number for this compound is 1153935-43-3 .
Molecular Structure Analysis
The molecular structure of “3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” consists of a propanoic acid moiety linked to a 2,6-difluorophenyl group via a carbamoyl linkage . The molecular weight of this compound is 229.18 .Physical And Chemical Properties Analysis
“3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid” is a solid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, solubility, etc., are not specified in the available resources.Aplicaciones Científicas De Investigación
1. Inhibitor of Human Hypoxia-Inducible Factor (HIF) Prolyl Hydroxylase Domain Enzymes
- Application Summary : There is interest in developing human hypoxia-inducible factor (HIF) prolyl hydroxylase domain (PHD) inhibitors for the treatment of anemia and other hypoxia-related diseases . 3-carbamoylpropanoic acid derivatives, including 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, have been synthesized and evaluated as human PHD-2 inhibitors .
- Methods of Application : The synthesis of 3-carbamoylpropanoic acid derivatives and their evaluation as human PHD-2 inhibitors involved MS assays .
2. Chiral Diol-Based Organocatalysts in Enantioselective Reactions
- Application Summary : Chiral diol-based scaffolds, such as BINOLs, VANOLs, and tartaric acid derivatives, have been widely used to induce enantioselectivity in organic reactions . It’s possible that 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid could be used in a similar manner, although specific research on this application was not found.
- Methods of Application : The hydroxyls in these compounds coordinate with the Lewis acidic sites of reagents or substrates, creating a chiral environment for the transformation .
- Results : The results of these reactions depend on the specific reaction conditions and the compounds involved .
3. Potential Use in the Production of Pharmaceuticals
- Application Summary : Propanoic acid, which is structurally similar to 3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid, serves as an important building block in the production of several drugs and medications . Its antibacterial properties make it a valuable addition to topical ointments and creams for skin infections .
- Methods of Application : The specific methods of application would depend on the particular pharmaceutical product being produced .
4. Potential Use in the Production of Polymers
Propiedades
IUPAC Name |
4-(2,6-difluoroanilino)-4-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F2NO3/c11-6-2-1-3-7(12)10(6)13-8(14)4-5-9(15)16/h1-3H,4-5H2,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDCXZLAJPWEMGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)NC(=O)CCC(=O)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2,6-Difluorophenyl)carbamoyl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![3-(3-chloro-5-(trifluoromethyl)pyridin-2-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1418229.png)







![4-[(1E)-(methoxyimino)methyl]-1-methyl-3-phenyl-1H-pyrazol-5-ol](/img/structure/B1418243.png)
![N-(4-Methoxybenzyl)-1'H-spiro[piperidine-4,2'-quinoxalin]-3'-amine](/img/structure/B1418246.png)
